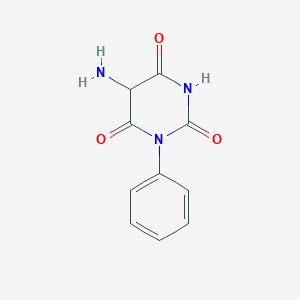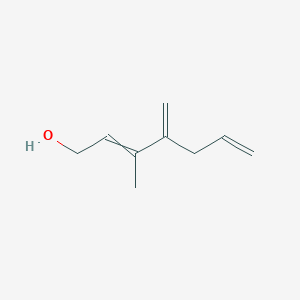
3-Methyl-4-methylidenehepta-2,6-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-methylidenehepta-2,6-dien-1-ol: is an organic compound with the molecular formula C8H14O It is a type of alcohol with a unique structure that includes both a methyl group and a methylene group attached to a heptadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-methylidenehepta-2,6-dien-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methylhepta-2,6-dien-1-ol with a suitable reagent to introduce the methylene group at the 4-position. This can be done using a variety of reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and optimized. The process may also include purification steps such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-methylidenehepta-2,6-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Methyl-4-methylidenehepta-2,6-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-methylidenehepta-2,6-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as changes in cellular signaling pathways or metabolic processes.
Comparison with Similar Compounds
3-Methyl-1,6-heptadien-3-ol: Similar structure but lacks the methylene group at the 4-position.
Geraniol: A monoterpenoid alcohol with a similar backbone but different functional groups.
Uniqueness: 3-Methyl-4-methylidenehepta-2,6-dien-1-ol is unique due to the presence of both a methyl group and a methylene group on the heptadiene backbone, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61753-56-8 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3-methyl-4-methylidenehepta-2,6-dien-1-ol |
InChI |
InChI=1S/C9H14O/c1-4-5-8(2)9(3)6-7-10/h4,6,10H,1-2,5,7H2,3H3 |
InChI Key |
XJOGDEKSBRNMTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)C(=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


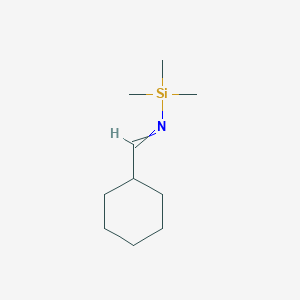
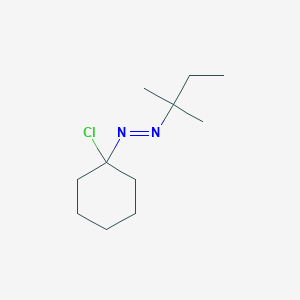
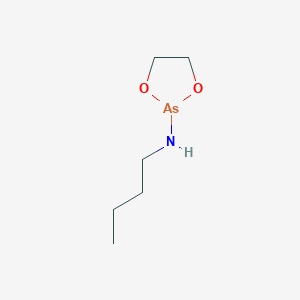
![N-[Bis(aminooxy)phosphoryl]formamide](/img/structure/B14559991.png)
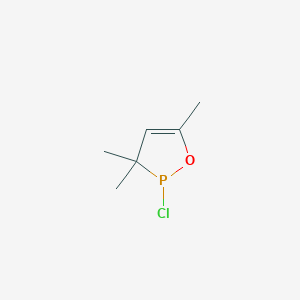
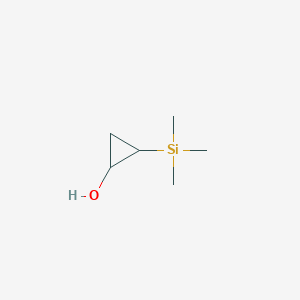

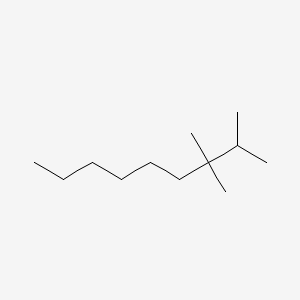
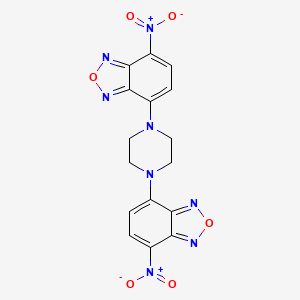
![4-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)oxy]-2-hydroxybenzoic acid](/img/structure/B14560030.png)
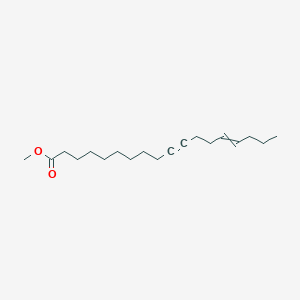
![(2S)-2-[(2-Aminoethyl)sulfanyl]-4-methylpentanoic acid](/img/structure/B14560041.png)
![N-[3-(2,3-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14560047.png)
